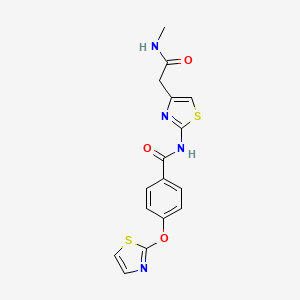
N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide, also known as MTOB, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. MTOB inhibits the activity of nicotinamide adenine dinucleotide (NAD) synthase, an enzyme that plays a key role in the biosynthesis of NAD, an essential coenzyme involved in many cellular processes.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide involves the condensation of 2-aminothiazole with 2-bromoacetyl bromide to form 2-(bromoacetyl)thiazole. This intermediate is then reacted with methylamine to form N-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-2-(bromoacetyl)thiazole. The resulting compound is then reacted with 4-(2-aminoethoxy)benzoic acid to form N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-4-(2-aminoethoxy)benzamide. Finally, this compound is reacted with thionyl chloride and thiazole to form the desired product.
Starting Materials
2-aminothiazole, 2-bromoacetyl bromide, methylamine, 4-(2-aminoethoxy)benzoic acid, thionyl chloride, thiazole
Reaction
2-aminothiazole + 2-bromoacetyl bromide -> 2-(bromoacetyl)thiazole, 2-(bromoacetyl)thiazole + methylamine -> N-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-2-(bromoacetyl)thiazole, N-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-2-(bromoacetyl)thiazole + 4-(2-aminoethoxy)benzoic acid -> N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-4-(2-aminoethoxy)benzamide, N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-4-(2-aminoethoxy)benzamide + thionyl chloride + thiazole -> N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide
Mécanisme D'action
N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide inhibits the activity of NAD synthase, an enzyme that catalyzes the final step in the biosynthesis of NAD. By inhibiting NAD synthase, N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide reduces the levels of NAD, which is required for many cellular processes, including DNA repair, energy metabolism, and signaling pathways. N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide also activates the sirtuin pathway, which is involved in the regulation of cellular metabolism, stress response, and aging.
Effets Biochimiques Et Physiologiques
N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide has been shown to reduce the levels of NAD in cells and tissues, leading to a reduction in cellular metabolism and energy production. N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide also activates the sirtuin pathway, which has been shown to promote cellular survival and protect against age-related diseases. Furthermore, N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide has been shown to reduce inflammation and oxidative stress, which are known to contribute to the development of many diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide has several advantages for lab experiments, including its small size, high potency, and specificity for NAD synthase. N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide is also readily available and can be easily synthesized in large quantities. However, N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide has some limitations, including its potential toxicity and off-target effects. Therefore, careful dose-response studies and toxicity assessments are necessary before using N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide in animal models or clinical trials.
Orientations Futures
There are several future directions for the research on N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide. One direction is to investigate the potential therapeutic applications of N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide in cancer, metabolic disorders, and neurodegenerative diseases. Another direction is to develop more potent and selective inhibitors of NAD synthase, which may have fewer off-target effects and greater therapeutic potential. Furthermore, the role of the sirtuin pathway in the cellular response to N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide and other NAD inhibitors should be further investigated. Finally, the safety and efficacy of N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide in animal models and clinical trials should be carefully evaluated to determine its potential as a therapeutic agent.
Applications De Recherche Scientifique
N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide has been extensively studied for its potential therapeutic applications, including cancer, metabolic disorders, and neurodegenerative diseases. N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide has been shown to inhibit the growth of cancer cells by reducing the levels of NAD, which is required for the survival of cancer cells. N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide has also been shown to improve glucose homeostasis and insulin sensitivity in animal models of diabetes by reducing NAD levels in adipose tissue. Furthermore, N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide has been shown to protect against neurodegeneration in animal models of Alzheimer's disease by reducing NAD levels and activating the sirtuin pathway.
Propriétés
IUPAC Name |
N-[4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-4-(1,3-thiazol-2-yloxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S2/c1-17-13(21)8-11-9-25-15(19-11)20-14(22)10-2-4-12(5-3-10)23-16-18-6-7-24-16/h2-7,9H,8H2,1H3,(H,17,21)(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQOUCRSGGXAHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)OC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

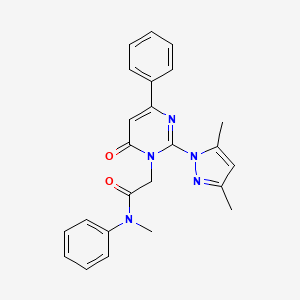
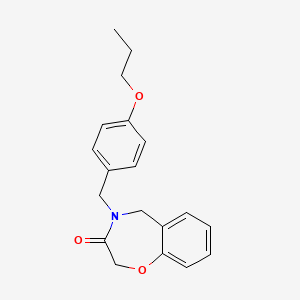
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(ethylsulfonyl)benzamide](/img/structure/B2458621.png)
![3-allyl-8-isopropyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2458622.png)
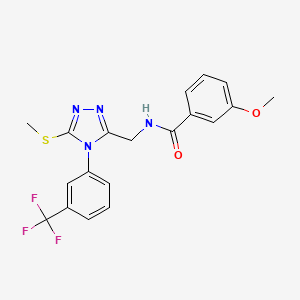
![2-((benzo[d][1,3]dioxol-5-ylmethyl)thio)-3-phenyl-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2458626.png)
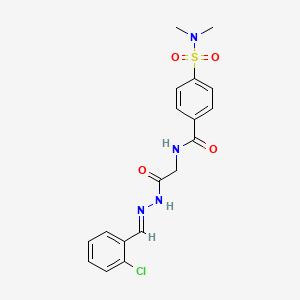
![(2-(ethylthio)phenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2458628.png)
![N-(3,4-dimethylphenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2458629.png)
![Methyl 2-aminofuro[3,2-b]pyridine-3-carboxylate](/img/structure/B2458631.png)
![ethyl {1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate](/img/structure/B2458633.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2458637.png)
![N'-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]oxamide](/img/structure/B2458639.png)
![7-(4-Ethoxyphenyl)-5-(2-hydroxyethylsulfanyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2458640.png)